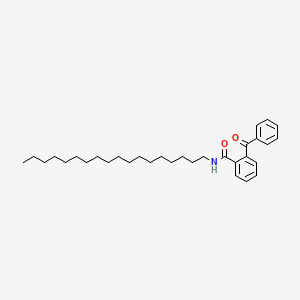![molecular formula C34H30ClN5O6 B11567447 2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11567447.png)
2-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can be achieved through a multi-step process involving the following key reactions:
Formation of the Amide Bond: The initial step involves the formation of the amide bond between 2-chlorophenylamine and 4-nitrobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Imination Reaction: The next step involves the imination reaction between the resulting amide and an aldehyde derivative of 4-(diethylamino)benzaldehyde under acidic conditions to form the imine linkage.
Final Coupling: The final step involves the coupling of the imine intermediate with the formamido derivative of 2-chlorophenylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Imine Linkage: Formation of the corresponding amine derivative.
Substitution of Chlorine Atom: Formation of substituted derivatives with various nucleophiles.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amide and imine linkages.
Medicine: Potential use as a drug candidate for targeting specific biological pathways.
Industry: Use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its functional groups. The amide and imine linkages could form hydrogen bonds or covalent interactions with the active sites of enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-[(E)-{[(2E)-2-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
- 2-[(E)-{[(2E)-2-[(2-FLUOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE
Uniqueness
The uniqueness of 2-[(E)-{[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(DIETHYLAMINO)PHENYL]PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the 2-chlorophenyl group, the diethylamino group, and the nitro group can influence its reactivity and interactions with biological targets.
属性
分子式 |
C34H30ClN5O6 |
|---|---|
分子量 |
640.1 g/mol |
IUPAC 名称 |
[2-[(E)-[[(E)-2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C34H30ClN5O6/c1-3-39(4-2)26-17-13-23(14-18-26)21-30(37-32(41)28-10-6-7-11-29(28)35)33(42)38-36-22-25-9-5-8-12-31(25)46-34(43)24-15-19-27(20-16-24)40(44)45/h5-22H,3-4H2,1-2H3,(H,37,41)(H,38,42)/b30-21+,36-22+ |
InChI 键 |
BMCYSUUQISJJBK-WMXUEKPJSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4Cl |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567369.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567373.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11567375.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11567379.png)
![N-[5-(4-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-6-ethyl-4-methylquinazolin-2-amine](/img/structure/B11567386.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567389.png)
![methyl [4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl]acetate](/img/structure/B11567399.png)
![N-(3-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567412.png)

![2-(3-Methylphenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11567427.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B11567428.png)
![N-(5-chloro-2-methylphenyl)-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567430.png)
![N-butyl-N,4,4-trimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11567444.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11567445.png)
